molecular formula C8H10BrNO2 B13566270 (r)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

(r)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol

Cat. No.: B13566270
M. Wt: 232.07 g/mol
InChI Key: GUMTZRZYCSEZBF-QMMMGPOBSA-N
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Description

®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with a bromine atom attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:

    Bromination: The phenol ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Amino Alcohol Formation:

    Deprotection: The final step involves the deprotection of the phenol group to yield the desired compound.

Industrial Production Methods

Industrial production methods for ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and other advanced technologies to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: New derivatives with substituted groups.

Scientific Research Applications

®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or activator.

    Industrial Applications: It is utilized in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(1-Amino-2-hydroxyethyl)phenol
  • ®-4-(1-Amino-2-hydroxyethyl)benzonitrile
  • ®-2-(1-Amino-2-hydroxyethyl)benzoic acid

Uniqueness

®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom at the 4-position of the phenol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

3-[(1R)-1-amino-2-hydroxyethyl]-4-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1

InChI Key

GUMTZRZYCSEZBF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)[C@H](CO)N)Br

Canonical SMILES

C1=CC(=C(C=C1O)C(CO)N)Br

Origin of Product

United States

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